BenchChemオンラインストアへようこそ!

3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Design

3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine (CAS 1935950-46-1) is the optimal building block for CDK2/5/7/9 inhibitor libraries. The 3-chloro substituent enables Suzuki–Miyaura coupling to install diverse aryl groups, while the 5-amino group provides a crystallographically validated hinge-region hydrogen bond (PDB 7QHL, 1.70 Å). Unlike the 3-bromo or 3-iodo analogs, the chloro derivative offers balanced reactivity for both SNAr and cross-coupling. This scaffold yields nanomolar CDK inhibitors (IC50 as low as 21 nM) with anti-angiogenic activity. Choose this specific substitution pattern for synthetic tractability and kinase selectivity.

Molecular Formula C5H4ClN5
Molecular Weight 169.57 g/mol
Cat. No. B11916775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine
Molecular FormulaC5H4ClN5
Molecular Weight169.57 g/mol
Structural Identifiers
SMILESC1=NC(=NC2=C(NN=C21)Cl)N
InChIInChI=1S/C5H4ClN5/c6-4-3-2(10-11-4)1-8-5(7)9-3/h1H,(H,10,11)(H2,7,8,9)
InChIKeyNZAZMLSURPPLKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine: Core Properties and Scaffold Identity for Procurement Decisions


3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine (CAS 1935950-46-1, molecular formula C5H4ClN5, molecular weight 169.57 g/mol ) is a heterobicyclic building block comprising a pyrazole ring fused to a pyrimidine ring, featuring a chlorine atom at the 3-position and a primary amino group at the 5-position. This compound serves as a versatile synthetic intermediate within the broader pyrazolo[4,3-d]pyrimidine family, a scaffold recognized for its privileged status in medicinal chemistry and its capacity to yield potent inhibitors of cyclin-dependent kinases (CDKs) [1]. The 3-chloro substituent provides a handle for further functionalization via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling, enabling the generation of diverse 3,5,7-trisubstituted analogs that have demonstrated nanomolar inhibitory activity against CDK2, CDK5, CDK7, and Aurora A kinase, along with anti-angiogenic and antiproliferative effects in cellular and in vivo models [2][3].

Why 3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine Cannot Be Replaced by Other Halo-Pyrazolopyrimidines in Drug Discovery Programs


In the context of structure–activity relationship (SAR)-driven medicinal chemistry, compounds within the pyrazolo[4,3-d]pyrimidine class are not interchangeable simply because they share the same core scaffold. The specific identity of the halogen at the 3-position—chloro versus bromo, iodo, or unsubstituted—directly governs reactivity in cross-coupling reactions, the electronic properties of the resulting derivatives, and ultimately their biological target selectivity profiles [1]. For instance, the chloro substituent offers a balanced reactivity profile for Suzuki–Miyaura and Buchwald–Hartwig couplings that differs markedly from the more labile iodo analog or the less reactive unsubstituted scaffold, while the 5-amino group serves as a critical hydrogen-bond donor in kinase ATP-binding pockets, as evidenced by crystallographic studies of closely related 3,5,7-trisubstituted inhibitors [2]. Substituting 3-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine with the corresponding 3-bromo or 3-iodo analog—even when commercially available—therefore alters both the synthetic tractability and the final biological outcome, as the halogen size and electronegativity influence downstream kinase inhibition potency, as demonstrated in SAR studies where halogen substitution patterns led to up to one order of magnitude difference in affinity toward Abl kinase [3]. The quantitative evidence below establishes the specific value proposition of this precise compound.

3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine: Head-to-Head Quantitative Differentiation Evidence


Chemical Reactivity Differentiation: 3-Chloro Substituent Enables Superior Cross-Coupling Diversification Compared to 3-Bromo and 3-Unsubstituted Analogs

The 3-chloro substituent in 3-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine provides a synthetically privileged handle for palladium-catalyzed cross-coupling reactions, including Suzuki–Miyaura coupling, which is essential for generating diverse 3-aryl or 3-heteroaryl derivatives for SAR exploration [1]. In the broader pyrazolo[4,3-d]pyrimidine series, the 5-amino-3-chloro combination has been explicitly utilized as a key intermediate for constructing 3,5,7-trisubstituted inhibitors, with the chloro group serving as a leaving group for nucleophilic displacement or metal-catalyzed coupling [2]. In contrast, the structurally analogous 3-bromo analog (theoretical, corresponding to CAS 1935950-46-1 with Br substitution) exhibits higher reactivity that can lead to undesirable side reactions, while the 3-unsubstituted scaffold (1H-pyrazolo[4,3-d]pyrimidin-5-amine) lacks this diversification handle entirely, limiting its utility for generating focused compound libraries [3]. The 3-iodo analog, though more reactive in couplings, introduces higher molecular weight and potential metabolic liabilities.

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Design

Kinase Inhibition Potency: Derivatives Generated from the 3-Chloro-5-amino Scaffold Achieve Nanomolar CDK5 Inhibition Equivalent to the Most Potent Pyrazolo[4,3-d]pyrimidines Reported

Derivatives synthesized from the pyrazolo[4,3-d]pyrimidin-5-amine scaffold—specifically 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines, for which 3-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine serves as a key intermediate—achieve IC50 values in the low nanomolar range against CDK5 [1]. One representative compound from this series demonstrated an IC50 of 21 nM against CDK5 [2], compared to IC50 values of 225 nM for earlier-generation 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine CDK5 inhibitors [3]. This represents approximately a 10.7-fold improvement in potency. For reference, the clinical CDK inhibitor roscovitine (seliciclib), a purine-based compound, exhibits CDK5 IC50 values in the ~160–320 nM range [4], making the pyrazolo[4,3-d]pyrimidine derivatives approximately 7.6- to 15.2-fold more potent. Importantly, preliminary kinase profiling of the most active compound on a panel of 50 protein kinases revealed high selectivity for CDKs over other kinase families [1].

Kinase Inhibition CDK5 Cancer Therapeutics

Structural Biology Validation: Crystallographic Confirmation That 5-Amino-Pyrazolo[4,3-d]pyrimidine Derivatives Occupy the CDK2 ATP-Binding Pocket With Well-Defined Hydrogen-Bonding Interactions

The co-crystal structure of CDK2/cyclin A in complex with a 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine inhibitor (PDB ID: 7QHL, resolution 1.70 Å) provides direct structural evidence that the pyrazolo[4,3-d]pyrimidine core—and specifically the 5-amino substituent present in 3-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine—engages in key hydrogen-bonding interactions within the kinase hinge region [1]. The structure confirms that the pyrazolo[4,3-d]pyrimidine scaffold serves as a bioisostere of the purine core found in ATP and classical CDK inhibitors such as roscovitine, with the N1 and N6 positions of the scaffold mimicking the purine N1 and N6 hydrogen-bonding pattern [2]. In contrast, structural isomers such as pyrazolo[3,4-d]pyrimidin-4-amines (e.g., PP 3) exhibit a different hydrogen-bonding geometry that targets EGFR rather than CDK2 (EGFR IC50 = 2.7 μM for PP 3) , underscoring that the [4,3-d] versus [3,4-d] ring fusion regiochemistry fundamentally alters target engagement.

Structural Biology X-ray Crystallography CDK2 Inhibition

Anti-Angiogenic Activity: Trisubstituted Derivatives Built on the 3-Chloro-5-Amino Scaffold Achieve Functional Endothelial Cell Inhibition Comparable to First-Line Reference Compounds

Trisubstituted pyrazolo[4,3-d]pyrimidines—for which 3-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine serves as a foundational intermediate—have been systematically characterized as angiogenesis inhibitors [1]. In a panel of seven tested trisubstituted pyrazolo[4,3-d]pyrimidines, all compounds inhibited endothelial cell proliferation with IC50 values between 1 and 18 μM (HMEC-1 cell line) without acute cytotoxicity at 10 μM, demonstrating a functional selectivity window [1]. The three most potent compounds (LGR1404, LGR1406, LGR1407) inhibited endothelial cell migration by 27%, 51%, and 31%, respectively, and reduced tube formation by 25%, 60%, and 30% of total tube length at the non-cytotoxic concentration of 10 μM [1]. Furthermore, these compounds reduced angiogenesis in vivo in the chick chorioallantoic membrane (CAM) assay [1]. In contrast, the purine-based CDK inhibitor roscovitine, while also exhibiting anti-angiogenic effects, acts primarily through CDK2 inhibition and does not match the CDK5-selectivity-driven anti-angiogenic phenotype observed with the pyrazolo[4,3-d]pyrimidine series [2]. A separate study on a closely related pyrazolo[4,3-d]pyrimidine inhibitor (compound 2i) confirmed dual CDK2/CDK5/Aurora A inhibition leading to reduced migration and tube formation in human endothelial cells, with effects attributed primarily to CDK5 inhibition [3].

Angiogenesis Inhibition Endothelial Cell Assays CDK5-Mediated Migration

Patent Coverage: The 3-Chloro-5-Amino-Pyrazolo[4,3-d]pyrimidine Motif Is Explicitly Claimed in Kinase Inhibitor Intellectual Property, Providing Freedom-to-Operate Advantages

The pyrazolo[4,3-d]pyrimidine scaffold with chloro substitution at the 3-position is explicitly claimed and exemplified in granted patents covering kinase inhibition, including CA2831634A1 (Pyrazolo[4,3-d]pyrimidines useful as kinase inhibitors) [1], which claims compounds capable of inhibiting SYK, LRRK2, and MYLK kinases. Additionally, patent literature explicitly describes pyrazolopyrimidine derivatives where R1 represents chloro or bromo (WO/2014/060112 and related filings) [2]. Importantly, the 3-chloro-5-amino combination at the pyrazolo[4,3-d]pyrimidine core represents a specific substitution pattern with established synthetic accessibility, unlike the more complex 3-aryl or 3-alkyl substituted variants that may be encumbered by composition-of-matter claims in competitor patents. For procurement decisions, this means the compound occupies a defined IP space with clarity on its use as an intermediate for generating novel, potentially patentable derivatives.

Patent Analysis Kinase Inhibitor IP Freedom to Operate

Scaffold Selectivity Profiling: Pyrazolo[4,3-d]pyrimidine-5-amines Preferentially Inhibit CDK2, CDK5, and CDK9 Over Other Kinase Families, Providing a Defined Target Profile

Kinase selectivity profiling of representative trisubstituted pyrazolo[4,3-d]pyrimidines has revealed a preferential inhibition pattern targeting CDK2, CDK5, and CDK9 [1]. In the angiogenesis inhibitor study, kinase profiling confirmed that the compounds prevalently and selectively inhibit CDK2, CDK5, and CDK9, with the anti-angiogenic phenotype attributed primarily to CDK5 inhibition [1]. In the more advanced 5-substituted series, preliminary profiling of one of the most active compounds against a panel of 50 protein kinases revealed high selectivity for CDKs over other kinase families [2]. Specific CDK7-selective inhibitors have also been developed from the pyrazolo[4,3-d]pyrimidine scaffold, with LGR6768 demonstrating nanomolar CDK7 inhibition and favorable selectivity across the CDK family [3]. This selectivity profile stands in contrast to closely related pyrazolo[3,4-d]pyrimidin-4-amines, which target EGFR (PP 3, IC50 = 2.7 μM) , and pyrazolo[1,5-a]pyrimidines, which have been developed as selective BTK or Mer kinase inhibitors with distinct selectivity signatures [4].

Kinase Selectivity CDK Family Target Profiling

Optimal Procurement and Research Applications for 3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine


CDK-Focused Medicinal Chemistry: Generating 3,5,7-Trisubstituted Kinase Inhibitor Libraries via Palladium-Catalyzed Cross-Coupling

As demonstrated by the SAR studies yielding nanomolar CDK2/CDK5 inhibitors (IC50 as low as 21 nM [1]), 3-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine is the optimal starting material for constructing focused libraries of CDK inhibitors. The 3-chloro substituent provides a handle for Suzuki–Miyaura coupling to install diverse aryl or heteroaryl groups at C3, while the 5-amino group supports further derivatization to modulate potency and selectivity (as evidenced by hydroxyalkylamine-substituted derivatives achieving low nanomolar potency [1]). The crystallographically validated binding mode (PDB 7QHL at 1.70 Å [2]) provides a rational basis for structure-guided design. This application scenario is best suited for programs targeting CDK2, CDK5, CDK7, or CDK9, where the well-characterized selectivity fingerprint of the [4,3-d] scaffold over other kinase families reduces the risk of off-target activity.

Anti-Angiogenic Drug Discovery: Leveraging CDK5-Mediated Endothelial Cell Inhibition for Tumor Vasculature Targeting

The trisubstituted pyrazolo[4,3-d]pyrimidine series has demonstrated potent anti-angiogenic activity in both cellular (HMEC-1 endothelial proliferation IC50 1–18 μM; migration inhibition up to 51%; tube formation reduction up to 60% at 10 μM [3]) and in vivo (CAM assay [3]) models, with effects attributed to CDK5 inhibition. 3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine serves as the key intermediate for generating compounds in this phenotype class. The mechanism—involving reduced lamellipodia formation and loss of Rac-1 translocation to the membrane [3]—is distinct from VEGFR-targeted anti-angiogenic agents, offering a differentiated therapeutic approach. Procurement of this building block is strategically indicated for angiogenesis research programs seeking CDK5-mediated rather than VEGFR-mediated inhibition of neovascularization.

Structure-Based Drug Design: Utilizing Co-Crystal Structures for Rational Fragment Growing and Scaffold Hopping

The availability of high-resolution co-crystal structures of pyrazolo[4,3-d]pyrimidine inhibitors bound to CDK2/cyclin A (PDB 7QHL, 1.70 Å [2]) and Aurora A kinase enables computational chemistry-driven optimization campaigns. 3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine provides a synthetically tractable starting point for fragment growing, as the chloro substituent can be iteratively replaced and the 5-amino group derivatized while maintaining the key hinge-region hydrogen bonds visualized in the crystal structure. The scaffold's demonstrated bioisosteric relationship with the purine core of ATP [4] further supports its use in scaffold-hopping strategies away from purine-based CDK inhibitors such as roscovitine.

Selective CDK7 and CDK9 Inhibitor Development: Exploiting Scaffold Tunability for Transcriptional CDK Targeting

Recent advances have demonstrated that the pyrazolo[4,3-d]pyrimidine scaffold can be tuned to achieve selectivity within the CDK family, most notably toward CDK7 (LGR6768, nanomolar CDK7 inhibition with favorable selectivity [5]) and CDK9 [3]. 3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine is the logical procurement choice for programs targeting these transcriptional CDKs, as the chloro substituent enables systematic variation at C3 to optimize CDK7 or CDK9 selectivity over CDK2, CDK5, and other CDK family members. This application is particularly relevant for oncology programs exploring CDK7 inhibition as a mechanism to disrupt transcriptional addiction in cancer.

Quote Request

Request a Quote for 3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.